molecular formula C22H26N2O4 B14756081 Isoreserpinine CAS No. 482-95-1

Isoreserpinine

Cat. No.: B14756081
CAS No.: 482-95-1
M. Wt: 382.5 g/mol
InChI Key: KXEMQEGRZWUKJS-NHMRUBIDSA-N
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Description

Isoreserpinine is an indole alkaloid derived from the plant Vinca herbacea, which belongs to the Apocynaceae family . This compound is known for its complex structure and significant pharmacological properties. This compound has been studied for its potential therapeutic applications, particularly in the field of medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoreserpinine can be synthesized through various chemical reactions involving the precursor compounds found in Vinca herbacea. The isolation process typically involves extraction from the plant material followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Vinca herbacea. The plant material is subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Isoreserpinine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered pharmacological properties .

Scientific Research Applications

Mechanism of Action

Isoreserpinine exerts its effects by inhibiting the uptake of neurotransmitters into storage vesicles, leading to a depletion of catecholamines and serotonin from central and peripheral axon terminals. This mechanism is similar to that of reserpine, another indole alkaloid . The molecular targets include the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters, and the pathways involved are related to neurotransmitter metabolism and signaling .

Properties

CAS No.

482-95-1

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1R,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20+/m0/s1

InChI Key

KXEMQEGRZWUKJS-NHMRUBIDSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC

Origin of Product

United States

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